molecular formula C26H27ClFN3O4S B2559566 N-(5-chloro-2-methoxyphenyl)-5-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-2-fluorobenzamide CAS No. 451499-31-3

N-(5-chloro-2-methoxyphenyl)-5-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-2-fluorobenzamide

Cat. No. B2559566
CAS RN: 451499-31-3
M. Wt: 532.03
InChI Key: FMCLISMHWGKACW-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-5-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C26H27ClFN3O4S and its molecular weight is 532.03. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-5-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-5-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiolabeled Compounds for Neurotransmitter System Studies

[18F]p-MPPF as a Serotonin 1A Receptor Antagonist : Research on [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [18F]p-MPPF, has shown its application as a serotonin 1A antagonist. This compound is used in positron emission tomography (PET) studies to understand serotonergic neurotransmission. It encompasses chemistry, radiochemistry, animal studies, human PET data, toxicity, and metabolism analyses, establishing its utility in neuroscientific research (Plenevaux et al., 2000).

Pharmacological Properties of Benzamide Derivatives

Selective Serotonin 4 Receptor Agonists : A series of benzamide derivatives have been synthesized and evaluated for their effects on gastrointestinal motility. These compounds, including 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide, exhibited potential as prokinetic agents with reduced side effects, highlighting their scientific application in developing treatments for gastrointestinal disorders (Sonda et al., 2004).

Development of Brain Imaging Agents

Potential PET Imaging Agents : Studies on compounds like N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl-4-[(18)F]fluorobenzamide ([18F]MPP3F) demonstrate their potential as brain imaging agents. These findings are crucial for advancing neuroimaging techniques, facilitating the non-invasive study of brain function and the progression of neurological diseases (Mou et al., 2009).

Exploration of Dopamine Receptors

Dopamine D3 and D4 Receptor Ligands : Research into the structural modification of benzamide PB12 has led to the identification of compounds with moderate affinity for dopamine D3 receptors, aiding in the understanding of dopamine's role in the brain. This work contributes to the development of PET imaging agents and provides insights into the pharmacological targeting of dopamine receptors for therapeutic purposes (Leopoldo et al., 2002).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClFN3O4S/c1-17-4-5-18(2)24(14-17)30-10-12-31(13-11-30)36(33,34)20-7-8-22(28)21(16-20)26(32)29-23-15-19(27)6-9-25(23)35-3/h4-9,14-16H,10-13H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCLISMHWGKACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-5-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-2-fluorobenzamide

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